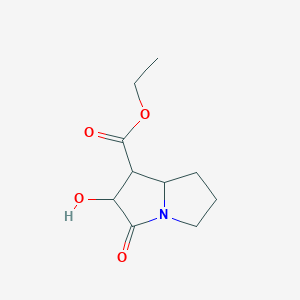
6,7-Dimethoxy-1-phenyl-3,4-dihydro-1h-isochromene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dimethoxy-1-phenyl-3,4-dihydro-1h-isochromene is a chemical compound known for its unique structural properties and potential applications in various fields of science. This compound belongs to the class of isochromenes, which are characterized by a fused benzene and pyran ring system. The presence of methoxy groups at the 6 and 7 positions, along with a phenyl group at the 1 position, contributes to its distinct chemical behavior and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-1-phenyl-3,4-dihydro-1h-isochromene can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization are often employed to construct the tetrahydroisoquinoline core . These reactions typically require reagents such as n-butyllithium (n-BuLi) and specific solvents like ethanol or o-xylene .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on scalability and cost-effectiveness. The use of continuous flow reactors and green chemistry principles, such as employing environmentally benign solvents and catalysts, can enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dimethoxy-1-phenyl-3,4-dihydro-1h-isochromene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated isoquinoline derivatives .
Wissenschaftliche Forschungsanwendungen
6,7-Dimethoxy-1-phenyl-3,4-dihydro-1h-isochromene has several scientific research applications:
Wirkmechanismus
The mechanism by which 6,7-Dimethoxy-1-phenyl-3,4-dihydro-1h-isochromene exerts its effects involves interactions with specific molecular targets and pathways. For instance, its derivatives may inhibit enzymes or receptors involved in disease processes, such as the influenza virus polymerase acidic (PA) endonuclease domain . The compound’s structure allows it to fit into active sites of these targets, thereby modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline: Shares a similar core structure but differs in the position and type of substituents.
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline: Another analog with a methyl group instead of a phenyl group.
Uniqueness
6,7-Dimethoxy-1-phenyl-3,4-dihydro-1h-isochromene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
22506-58-7 |
|---|---|
Molekularformel |
C17H18O3 |
Molekulargewicht |
270.32 g/mol |
IUPAC-Name |
6,7-dimethoxy-1-phenyl-3,4-dihydro-1H-isochromene |
InChI |
InChI=1S/C17H18O3/c1-18-15-10-13-8-9-20-17(12-6-4-3-5-7-12)14(13)11-16(15)19-2/h3-7,10-11,17H,8-9H2,1-2H3 |
InChI-Schlüssel |
HNLJXUHHXYKPGV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(OCCC2=C1)C3=CC=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


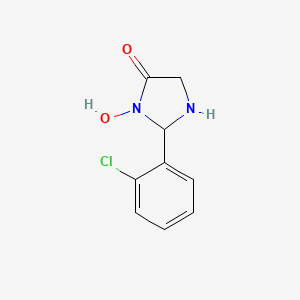

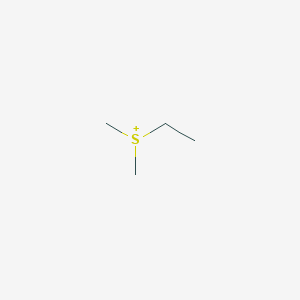

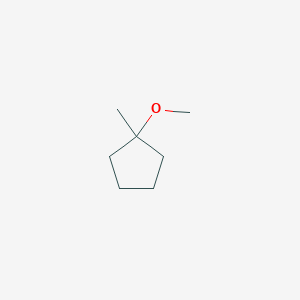
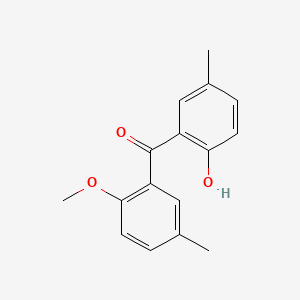
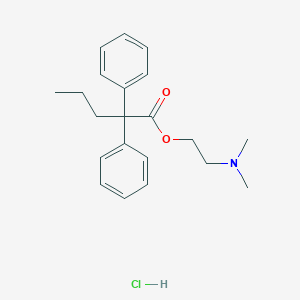

![2-[(2,3,4-Tribromophenoxy)methyl]oxirane](/img/structure/B14697433.png)
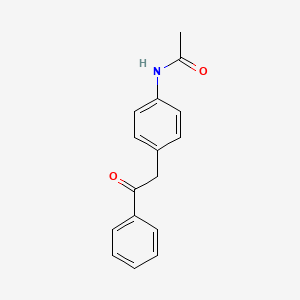
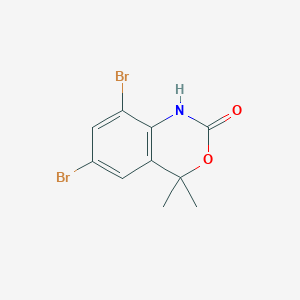
![4-hydroxy-3-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzoic acid](/img/structure/B14697451.png)
